molecular formula C8H5BrN2O B1613405 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 23536-76-7

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1613405
CAS No.: 23536-76-7
M. Wt: 225.04 g/mol
InChI Key: DYXIWCORFSTEHG-UHFFFAOYSA-N
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Description

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a pyrido[1,2-a]pyrimidin-4-one core structure with a bromine atom at the 7th position. It exhibits a range of biological activities, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the bromination of 4H-pyrido[1,2-a]pyrimidin-4-one. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 7th position can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4H-pyrido[1,2-a]pyrimidin-4-one: The parent compound without the bromine substitution.

    7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A similar compound with a chlorine atom instead of bromine.

    7-iodo-4H-pyrido[1,2-a]pyrimidin-4-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 7th position in 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical and biological properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development .

Biological Activity

7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has gained considerable attention in medicinal chemistry due to its diverse biological activities. Characterized by a unique bicyclic structure that integrates both pyridine and pyrimidine elements, this compound exhibits significant potential in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN2OC_9H_7BrN_2O, with a molecular weight of approximately 223.07 g/mol. The presence of a bromine atom at the 7-position and a carbonyl group at the 4-position contributes to its chemical reactivity and biological activity.

Antagonism and Enzyme Inhibition

Research indicates that this compound exhibits several biological activities, including:

  • CXCR3 Antagonism : The compound acts as an antagonist to the CXCR3 receptor, which plays a crucial role in immune response pathways. This activity suggests potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : It shows inhibitory effects on various enzymes, which could be leveraged for therapeutic interventions in diseases where these enzymes are implicated. For instance, it has been studied for its effects on fibroblast growth factor receptors (FGFR), which are associated with cancer progression .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as kinases and receptors. The bromine atom enhances the compound's binding affinity and selectivity towards these targets, potentially leading to inhibition of enzyme activity or modulation of receptor function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CXCR3 AntagonismModulates immune responses
FGFR InhibitionPotential anti-cancer properties
Enzyme InhibitionInhibits various enzymes involved in disease

Case Study: FGFR Inhibition

In vitro studies have demonstrated that derivatives of this compound can inhibit FGFR activity. This inhibition has been linked to reduced cell proliferation in cancer models, indicating its potential as an anti-cancer agent. Further studies using molecular docking techniques have elucidated the binding interactions between the compound and FGFRs, providing insights into its mechanism of action .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Here is a comparative analysis:

Compound NameStructural FeaturesUnique Aspects
7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneMethyl group at the second positionExhibits distinct biological activity due to methyl substitution
9-Bromo-7-methyl-2-(morpholino)-4H-pyrido[1,2-a]pyrimidin-4-oneMorpholino group additionMay enhance solubility and bioavailability
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-oneChloromethyl group instead of methylAlters reactivity and potential interactions

The unique substitution pattern of this compound differentiates it from these analogs and enhances its biological activity.

Properties

IUPAC Name

7-bromopyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXIWCORFSTEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=O)N2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631509
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23536-76-7
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23536-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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